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Compound of Interest

Compound Name: Decanoic acid, 6-hydroxy-

Cat. No.: B15124926 Get Quote

Disclaimer: As of October 2025, a comprehensive set of publicly available, experimentally

determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-

hydroxydecanoic acid is not readily accessible in common chemical databases and scientific

literature. This document, therefore, presents predicted spectroscopic data and general

characteristics expected for this molecule based on its structure and data from analogous

compounds. The experimental protocols provided are generalized standard procedures for the

spectroscopic analysis of organic compounds of this nature.

Introduction
6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid. Its structure, containing both a

hydroxyl and a carboxylic acid functional group, makes it a molecule of interest in various

fields, including the synthesis of biodegradable polymers and specialty chemicals.

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this

compound. This guide provides an overview of the expected spectroscopic data and the

methodologies for their acquisition.

Predicted and Expected Spectroscopic Data
While experimental data is not available, computational models and the analysis of similar

molecules allow for the prediction of key spectroscopic features.
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Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. For 6-hydroxydecanoic acid (molar mass: 188.27 g/mol ), the

following mass-to-charge ratios (m/z) for various adducts are predicted:

Adduct Predicted m/z

[M+H]⁺ 189.1485

[M+Na]⁺ 211.1305

[M+K]⁺ 227.1044

[M-H]⁻ 187.1340

[M+Cl]⁻ 223.1107

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 6-hydroxydecanoic acid is expected to show distinct signals for

the protons in different chemical environments. The chemical shifts are influenced by the

proximity to the electron-withdrawing carboxylic acid and hydroxyl groups.

Proton Assignment
Expected Chemical
Shift (ppm)

Multiplicity Integration

-COOH 10.0 - 12.0 singlet 1H

-CH(OH)- 3.5 - 3.8 multiplet 1H

-CH₂-COOH 2.2 - 2.5 triplet 2H

-CH₂-CH(OH)- 1.4 - 1.7 multiplet 2H

-CH₂-CH₂-COOH 1.5 - 1.8 multiplet 2H

Other -CH₂- 1.2 - 1.5 multiplet 8H

-CH₃ 0.8 - 1.0 triplet 3H
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The carbon NMR spectrum will provide information on the number of non-equivalent carbon

atoms and their chemical environment.

Carbon Assignment Expected Chemical Shift (ppm)

-COOH 175 - 185

-CH(OH)- 65 - 75

-CH₂-COOH 30 - 40

Carbons adjacent to -CH(OH)- 35 - 45

Other -CH₂- 20 - 35

-CH₃ 10 - 15

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 6-hydroxydecanoic acid is expected to show characteristic absorption bands for the hydroxyl

and carboxylic acid groups.

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretching 2500 - 3300 Broad

O-H (Alcohol) Stretching 3200 - 3600 Broad

C-H (Alkyl) Stretching 2850 - 3000 Strong

C=O (Carboxylic Acid) Stretching 1700 - 1725 Strong

C-O (Carboxylic

Acid/Alcohol)
Stretching 1050 - 1300 Medium
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The following are generalized protocols for obtaining the spectroscopic data for a compound

like 6-hydroxydecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-hydroxydecanoic acid in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends

on the solubility of the compound and the desired exchange of labile protons.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and determine the chemical shifts relative to the residual solvent

peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
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KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal.

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific ionization technique.

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g.,

Quadrupole, Time-of-Flight - TOF, or Orbitrap).

Acquisition:

ESI: Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC). Acquire spectra in both positive and negative ion modes.

EI (for volatile derivatives): The sample may need to be derivatized (e.g., silylation) to

increase its volatility. The derivatized sample is then introduced into the instrument, often

via gas chromatography (GC).
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Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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